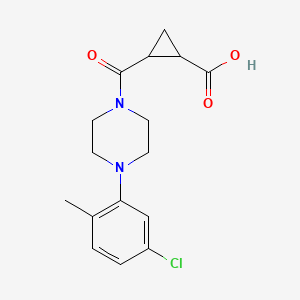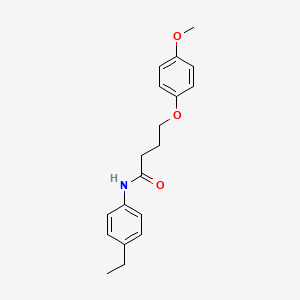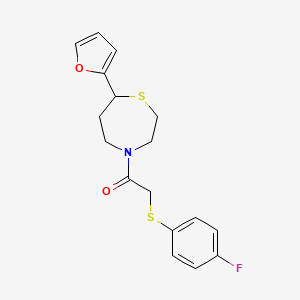
N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Acetylphenyl)-N′-octylthiourea” is a compound provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C17H26N2OS . Another compound, “N-(4-Acetylphenyl)-N′-phenylurea”, has a molecular weight of 254.291 .
Synthesis Analysis
In a study, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yielded the (p-CH3CO)C6H4N(PPh2)2 ligand in a good yield . Another research demonstrated a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .
Molecular Structure Analysis
The molecular structure of a related compound, “N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S and an average mass of 351.805 Da .
Chemical Reactions Analysis
In a study, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition resulted in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . Another research reported the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide”, include an average mass of 351.805 Da and a monoisotopic mass of 351.033203 Da .
Applications De Recherche Scientifique
Michael-Type Addition Reactions
This compound has been used in Michael-type addition reactions with aromatic alcohols . The reaction results in the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This process is economical, efficient, and can be accomplished in a single step with satisfactory overall yield .
Synthesis of Diphosphinoamine Ligands
The compound has been used in the synthesis of new diphosphinoamine ligands . The reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields the (p-CH3CO)C6H4N(PPh2)2 ligand . This ligand can be further oxidized with elemental sulfur or grey selenium to give the corresponding disulfide and diselenide bis(phosphanyl)amine ligands .
Pre-Catalyst in Suzuki Cross-Coupling Reactions
A Pd(II) derivative of the compound has been used as a pre-catalyst in Suzuki cross-coupling reactions . This application is particularly important in the field of organic synthesis .
Synthesis of Bioactive Molecules
The compound is known for its diverse array of bioactivity . This biological activity and the various pharmacological uses of the compound have been attributed to their unique structural features . This has encouraged researchers to look for newer and more advantageous methods for their efficient synthesis .
Green Chemistry
The compound has been used in reactions in water, which is a greener approach to the synthesis of molecules of interest . Many organic reactions have been tried and tested in an aqueous medium with mixed results . The use of water for Michael addition of aromatic alcohols to maleimide affords products in good yield, within short reaction time, and under neutral conditions without the use of any kind of catalyst .
Synthesis of Antimicrobial Agents
Although not directly mentioned in the search results, it’s worth noting that compounds with similar structures have been synthesized for their antimicrobial activities . It’s possible that “N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide” could also have potential applications in this area.
Safety and Hazards
Orientations Futures
Future research could focus on developing eco-friendly, highly efficient synthesis methods that give better yields and result in faster reactions . Additionally, detailed SAR analysis and prospects could provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein acts as a molecular chaperone and plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It’s known that similar compounds can inhibit the expression and activities of certain vital inflammatory mediators . The compound might interact with its targets, leading to changes in their function and potentially inhibiting their activity .
Biochemical Pathways
Compounds with similar structures have been found to influence theHippo signaling pathway , which monitors cell-cell contact and external factors that shape tissue structure . Dysregulation of this pathway can lead to tumorigenesis and developmental abnormalities .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit potent inhibitory effects against various enzymes, indicating that this compound may also have significant biological activity .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15(26)16-7-10-20(11-8-16)25-23(27)18-9-12-21-19(13-18)14-22(29-24(21)28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYWMJMKOBUEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399601.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)

![2-Methylpropyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2399605.png)
![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)
![3-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)


![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)
![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)


